
3-(2-Ethylphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O It is a member of the allylic alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an allylic carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with allyl bromide in the presence of a base, such as potassium carbonate, to form the corresponding allylic alcohol. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Ethylcinnamaldehyde or 2-Ethylcinnamic acid.
Reduction: 3-(2-Ethylphenyl)propan-1-ol.
Substitution: 3-(2-Ethylphenyl)prop-2-en-1-chloride.
Aplicaciones Científicas De Investigación
3-(2-Ethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Allyl alcohol (prop-2-en-1-ol): A simpler allylic alcohol with similar reactivity but lacking the ethylphenyl group.
Cinnamyl alcohol (3-phenylprop-2-en-1-ol): Similar structure but with a phenyl group instead of an ethylphenyl group.
Uniqueness
3-(2-Ethylphenyl)prop-2-en-1-ol is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(E)-3-(2-ethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-8,12H,2,9H2,1H3/b8-5+ |
Clave InChI |
AYNZTKNTYKKVBT-VMPITWQZSA-N |
SMILES isomérico |
CCC1=CC=CC=C1/C=C/CO |
SMILES canónico |
CCC1=CC=CC=C1C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


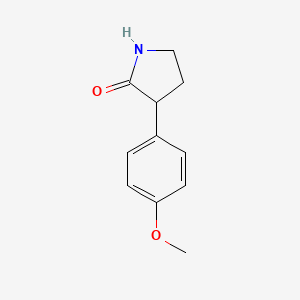
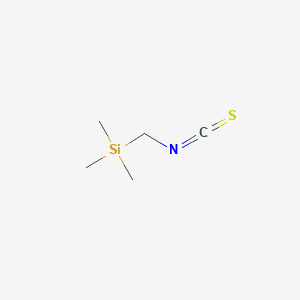
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
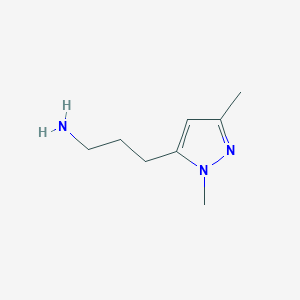
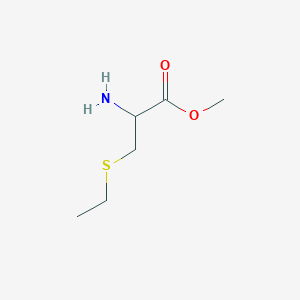
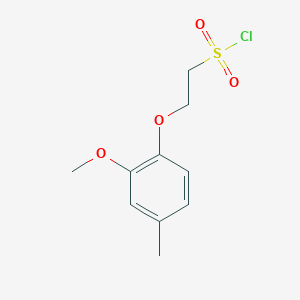
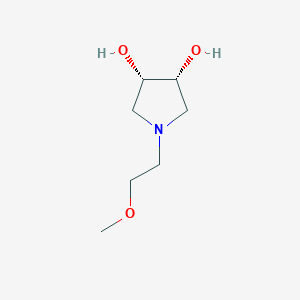
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)
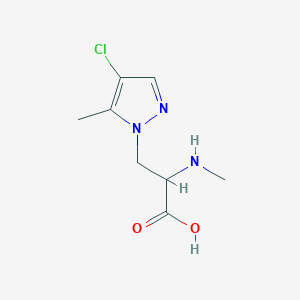

![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)
![6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one](/img/structure/B13624150.png)
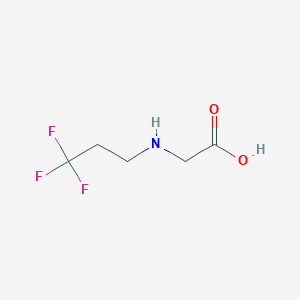
![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)
